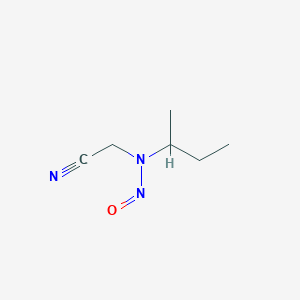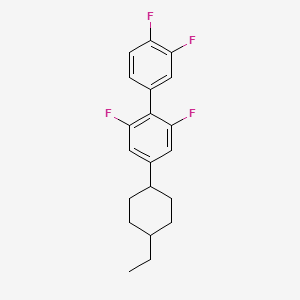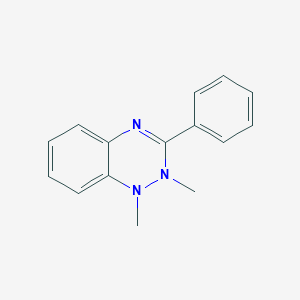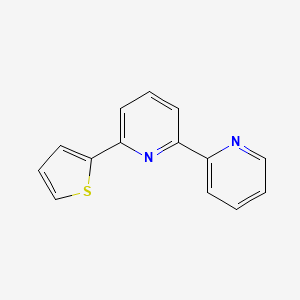
6-(Thiophen-2-yl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Thiophen-2-yl)-2,2’-bipyridine is an organic compound that belongs to the class of heterocyclic compounds It consists of a bipyridine core with a thiophene ring attached to one of the pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of a thiophene derivative with a bipyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Thiophen-2-yl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
6-(Thiophen-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
科学研究应用
6-(Thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as OLEDs and OFETs.
作用机制
The mechanism of action of 6-(Thiophen-2-yl)-2,2’-bipyridine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various catalytic reactions. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound without the thiophene ring, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications.
2-(Thiophen-2-yl)pyridine: A compound with a single pyridine ring and a thiophene ring, used in materials science and catalysis.
Uniqueness
6-(Thiophen-2-yl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science. Its ability to form stable complexes with various metal ions and its potential bioactivity further distinguish it from other similar compounds.
属性
CAS 编号 |
123760-40-7 |
|---|---|
分子式 |
C14H10N2S |
分子量 |
238.31 g/mol |
IUPAC 名称 |
2-pyridin-2-yl-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H |
InChI 键 |
BVRGSBHPVXHTHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)

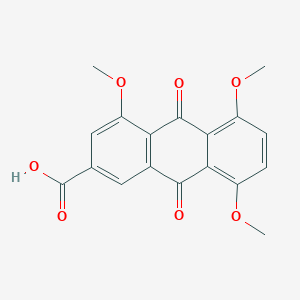

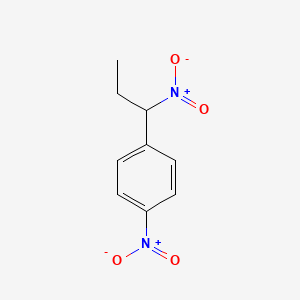
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
